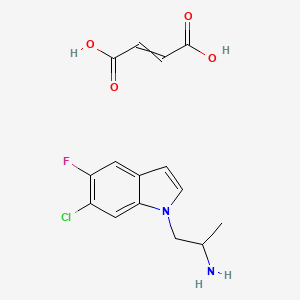

But-2-enedioic acid;1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine

Description

Properties

IUPAC Name |

but-2-enedioic acid;1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2.C4H4O4/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15;5-3(6)1-2-4(7)8/h2-5,7H,6,14H2,1H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPHEXXZGQBXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid;1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2E)-but-2-enedioic acid; (2S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine .

- Molecular Formula : C₁₅H₁₆ClFN₂O₄; Molecular Weight : 342.75 .

- SMILES :

OC(=O)\C=C\C(O)=O.C[C@H](N)CN1C=CC2=CC(F)=C(Cl)C=C12. - Key Features :

Comparison with Structurally and Pharmacologically Similar Compounds

Indole-Based Monoamine Releasers

Examples : PAL-544 (1-(5-fluoro-1H-indol-3-yl)propan-2-amine), PAL-542, PAL-571, and PAL-569 .

| Parameter | Ro 60-0175 (Target Compound) | PAL-544 |

|---|---|---|

| Core Structure | 6-Chloro-5-fluoroindole | 5-Fluoroindole |

| Substituents | Propan-2-amine + fumarate salt | Propan-2-amine (no salt) |

| Receptor Selectivity | 5-HT2A/2C agonist | Dopamine/norepinephrine releaser |

| Solubility | High (fumarate salt) | Likely lower (free base) |

| Pharmacological Use | Urethral sphincter activation, CNS studies | Cocaine discrimination assays |

Key Differences : PAL-544 lacks the 6-chloro substituent and fumarate salt, reducing 5-HT2 receptor specificity and solubility .

5-HT2 Receptor Agonists with Alternative Scaffolds

Examples : DOI ((2R)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine), BW723C86 .

| Parameter | Ro 60-0175 | DOI |

|---|---|---|

| Core Structure | Indole derivative | Phenylalkylamine |

| Substituents | Cl, F on indole; fumarate salt | Iodo, methoxy on phenyl |

| Receptor Selectivity | 5-HT2A/2C agonist | 5-HT2A/2C agonist (higher 2A affinity) |

| Solubility | High (fumarate salt) | Moderate (hydrochloride salt) |

| Applications | Urethral motricity studies | Hallucinogenic effects in research |

Key Differences : DOI’s phenyl ring and methoxy groups confer stronger 5-HT2A affinity, while Ro 60-0175’s indole scaffold enhances selectivity for 5-HT2C in specific models .

Fumarate/Maleate Salts of Indole Derivatives

Examples : Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate .

| Parameter | Ro 60-0175 | Alpha-Methyl-1-pentylindole Derivative |

|---|---|---|

| Salt Isomer | E (fumarate) | Z (maleate) |

| Indole Substituents | 6-Cl, 5-F | 1-Pentyl, 3-ethylamine |

| Lipophilicity | Moderate (polar substituents) | High (pentyl chain) |

| Receptor Activity | 5-HT2A/2C agonist | Likely cannabinoid receptor interaction |

| Stability | High (E-isomer stability) | Lower (Z-isomer prone to isomerization) |

Key Differences : The Z-isomer maleate salt is less stable than fumarate, and the pentyl group increases lipophilicity, altering absorption and target receptors .

Benzofuran-Based Analogues

Examples : 5-APB (1-(benzofuran-5-yl)propan-2-amine), 6-APB .

| Parameter | Ro 60-0175 | 5-APB |

|---|---|---|

| Core Structure | Indole | Benzofuran |

| Substituents | Cl, F on indole; fumarate salt | No halogen; free base |

| Receptor Activity | 5-HT2A/2C agonist | Serotonin/dopamine releaser |

| Pharmacological Effects | Urethral sphincter activation | Stimulant, entactogen |

| Legal Status | Research compound | Controlled substance (misuse potential) |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing But-2-enedioic acid;1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves coupling the indole derivative (6-chloro-5-fluoroindole) with propan-2-amine via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using Pd catalysts and boronic esters) . The resulting amine is then saltified with but-2-enedioic acid under controlled pH. Validation:

- Purity: Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via mass spectrometry (ESI-MS, [M+H]+ expected at m/z ~323.7 for the free base).

- Structural Confirmation: (DMSO-d6): δ 7.8–7.2 (indole aromatic protons), δ 3.1–3.5 (propan-2-amine methylene), δ 6.3 (but-2-enedioic acid protons) .

Q. Q2. How can researchers optimize reaction yields for the indole-amine coupling step, and what factors contribute to variability?

Methodological Answer: Yield optimization hinges on:

- Catalyst Selection: Pd(OAc) with XPhos ligands improves cross-coupling efficiency for halogenated indoles .

- Solvent System: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Temperature Control: Maintain 80–100°C to avoid side reactions (e.g., dehalogenation).

Troubleshooting Variability: - Contradictions in Yield: Batch-to-batch inconsistencies may arise from trace moisture (hydrolyzes intermediates) or incomplete ligand coordination. Use Karl Fischer titration for solvent dryness validation .

Q. Q3. What spectroscopic techniques are critical for characterizing the salt form, and how are counterion interactions confirmed?

Methodological Answer:

- FT-IR: Confirm salt formation via carboxylate stretching bands (~1600 cm for but-2-enedioic acid) and N-H stretches (~3300 cm) from the amine.

- X-ray Crystallography: Resolves protonation sites and hydrogen-bonding networks between the amine and dicarboxylic acid .

- Titration: Potentiometric titration quantifies acid-base stoichiometry (expected 1:1 molar ratio) .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s bioavailability and target binding, and what contradictions exist between in silico and in vitro data?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (5-HT) due to the indole scaffold’s structural analogy to tryptamine.

- Contradictions: In silico predictions may overestimate binding affinity due to solvation effects or conformational flexibility. Validate via SPR (surface plasmon resonance) or competitive radioligand assays .

Q. Q5. What strategies resolve discrepancies in observed biological activity across cell lines or animal models?

Methodological Answer:

- Orthogonal Assays: Compare results from functional (e.g., cAMP accumulation) vs. binding assays to rule out assay-specific artifacts.

- Metabolic Stability: Test hepatic microsome stability (e.g., rat/human S9 fractions) to identify species-specific metabolism .

- Controlled Variables: Standardize cell passage number, serum batch, and incubation times to minimize variability .

Q. Q6. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer:

- pH Stability: Conduct forced degradation studies (e.g., 0.1M HCl/NaOH at 37°C for 24h). Monitor via HPLC for decomposition products (e.g., indole ring oxidation at pH >9).

- Thermal Stability: TGA (thermogravimetric analysis) reveals decomposition thresholds (>150°C). Store at –20°C in amber vials to prevent photodegradation .

Q. Q7. What advanced separation techniques (e.g., chiral chromatography) are required to resolve enantiomeric impurities in the propan-2-amine moiety?

Methodological Answer:

- Chiral Stationary Phases: Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase.

- Validation: Compare optical rotation ([α] = +15.3° for R-enantiomer) and CD spectra to confirm enantiopurity .

Data Contradiction Analysis

Q. Q8. How should researchers address conflicting reports on the compound’s cytotoxicity in primary vs. immortalized cell lines?

Methodological Answer:

- Mechanistic Studies: Perform transcriptomic profiling (RNA-seq) to identify differential pathway activation (e.g., apoptosis markers in primary cells).

- Mitochondrial Toxicity: Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse assays to assess metabolic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.